molecular formula C22H17ClFN3OS B2464092 2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034589-00-7

2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No. B2464092
CAS RN: 2034589-00-7
M. Wt: 425.91
InChI Key: SONTWWISSGQRLG-UHFFFAOYSA-N
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Description

This compound belongs to the class of thioxopyrimidines . Thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Chemical Reactions Analysis

The chemical reactions involving thioxopyrimidines often involve cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs can be based on the [3+3], [4+2], or [5+1] heterocyclization reactions .

Scientific Research Applications

Anticancer Activity

Compounds with structural similarities to the mentioned chemical have been synthesized and evaluated for their anticancer activities. For example, fluorinated coumarin–pyrimidine hybrids have been developed as potent anticancer agents, showing significant cytotoxicity against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cancer cell lines. Some of these compounds exhibited potency comparable or superior to the standard drug Cisplatin, indicating their potential as novel anticancer therapies (Hosamani, Reddy, & Devarajegowda, 2015).

Antitubercular Agents

Another research avenue explored the design and synthesis of benzocoumarin-pyrimidine hybrids as a new class of antitubercular agents. These compounds were evaluated for their in-vitro antitubercular activity, with some displaying potent activity against the M.tb H37Rv strain. This highlights the potential of such molecules in developing new treatments for tuberculosis (Reddy, Hosamani, & Devarajegowda, 2015).

Antibacterial and Antifungal Activities

Research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives has demonstrated their effectiveness against a range of bacterial and fungal pathogens. For instance, some compounds have shown higher antifungal activity than fluconazole against Candida fungus species, and others have exhibited better antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential of these compounds in addressing various infectious diseases (Kahveci et al., 2020).

Adenosine Receptor Affinity

In the realm of neuropharmacology, amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines have been investigated for their affinity towards A1 and A2A adenosine receptors. Compounds exhibiting high affinity and selectivity for the A1 receptor subtype have been identified, indicating potential applications in neurological disorders or as a basis for further drug development (Betti et al., 1999).

Future Directions

The potential of thioxopyrimidines is still not exhausted despite decades of research . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-cyclopropyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3OS/c23-18-10-15(24)7-6-14(18)12-29-22-26-19-17(13-4-2-1-3-5-13)11-25-20(19)21(28)27(22)16-8-9-16/h1-7,10-11,16,25H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONTWWISSGQRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

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